Magnesium, chloro[(dimethylphenylsilyl)methyl]-
Overview
Description
“Magnesium, chloro[(dimethylphenylsilyl)methyl]-” is a chemical compound with the molecular formula C9H13ClMgSi . It has a molecular weight of 209.04 g/mol .
Molecular Structure Analysis
The molecular structure of “Magnesium, chloro[(dimethylphenylsilyl)methyl]-” consists of a magnesium atom, a chloride atom, a methyl group, and a dimethylphenylsilyl group .Scientific Research Applications
Silyl Magnesiation and Synthesis
Dimethylphenylsilyl(methyl)magnesium is primarily used in the silyl magnesiation of alkynes, serving as a precursor for the synthesis of vinylsilanes and disilylation of alkynes. It is sensitive to moisture and requires careful handling under a dry, inert atmosphere. It is not commercially available, hence it's typically prepared fresh for immediate use in reactions. The reagent is generated by reacting methylmagnesium iodide with dimethylphenylsilyllithium at low temperatures (Oshima, 2001).
Structural Studies and Ligand Coordination
Magnesium-based compounds like dimethyl(N,N,N′,N′-tetramethylethylenediamine)magnesium have been studied for their structural properties. Investigations revealed a fourfold coordination of the Mg atom by two methyl groups and a chelate ligand, showing significant similarities in Mg-C and Mg-N distances when compared to related compounds (Greiser, Kopf, Thoennes, & Weiss, 1980).
Catalysis and Reaction Studies
The compound has been involved in studies exploring the synthesis and structural analysis of magnesium trimethylsilylmethyls and their reaction products with nitriles. These studies provide insights into the reaction pathways and the formation of novel compounds and heterocycles (Avent, Caro, Hitchcock, Lappert, Li, & Wei, 2004).
Green Chemistry Applications
Magnesium oxide, which can be associated with magnesium-based compounds, has been employed as a heterogeneous and recyclable base for N-methylation of indole and O-methylation of phenol using dimethyl carbonate, highlighting a sustainable approach in green chemistry (Gadge, Mishra, Gajengi, Shahi, & Bhanage, 2014).
Hydroxymethylation of Carbohydrates
Studies involving the addition of [(dimethylphenylsilyl)methyl]magnesium chloride to carbohydrate imines have yielded highly chiral precursors for various compounds, showing the utility of this magnesium-based reagent in stereocontrolled hydroxymethylation of carbohydrates (Delft, Kort, Marel, & Boom, 1994).
properties
IUPAC Name |
magnesium;methanidyl-dimethyl-phenylsilane;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Si.ClH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCNRZVBTLJKSF-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([CH2-])C1=CC=CC=C1.[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClMgSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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